Cas no 1804417-31-9 (5-Cyano-4-methoxythiazole)

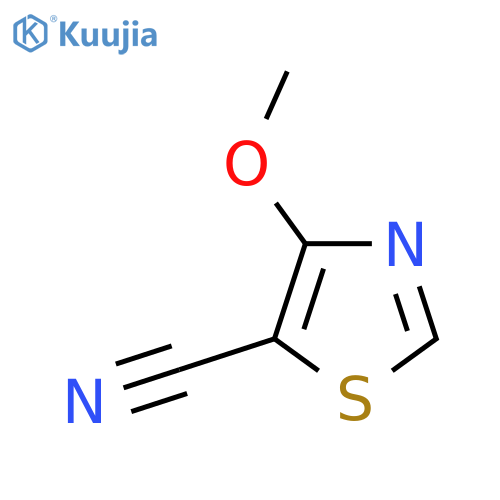

5-Cyano-4-methoxythiazole structure

商品名:5-Cyano-4-methoxythiazole

CAS番号:1804417-31-9

MF:C5H4N2OS

メガワット:140.163059234619

CID:4820637

5-Cyano-4-methoxythiazole 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-4-methoxythiazole

- COC=1N=CSC=1C#N

-

- インチ: 1S/C5H4N2OS/c1-8-5-4(2-6)9-3-7-5/h3H,1H3

- InChIKey: YGSOZTWCGTVBHI-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(=C1C#N)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 141

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 74.2

5-Cyano-4-methoxythiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059000255-500mg |

5-Cyano-4-methoxythiazole |

1804417-31-9 | 98% | 500mg |

$1,092.09 | 2022-04-02 | |

| Alichem | A059000255-1g |

5-Cyano-4-methoxythiazole |

1804417-31-9 | 98% | 1g |

$2,000.65 | 2022-04-02 | |

| Alichem | A059000255-250mg |

5-Cyano-4-methoxythiazole |

1804417-31-9 | 98% | 250mg |

$802.35 | 2022-04-02 |

5-Cyano-4-methoxythiazole 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

1804417-31-9 (5-Cyano-4-methoxythiazole) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量